![molecular formula C16H15ClN2O2S B5795967 N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5795967.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide, also known as CPTH-EB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTH-EB has been found to inhibit histone acetyltransferases (HATs) and has been shown to have anti-cancer and anti-inflammatory effects. In
Mécanisme D'action
N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide inhibits the activity of HATs by binding to the bromodomain of the protein p300/CBP-associated factor (PCAF). This binding prevents the interaction between PCAF and histones, leading to a decrease in histone acetylation and changes in gene expression.
Biochemical and Physiological Effects:
N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been shown to have anti-cancer effects in a number of different cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been found to have anti-inflammatory effects in models of rheumatoid arthritis and colitis. Additionally, N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been shown to have neuroprotective effects in models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide in lab experiments is its specificity for HATs. This allows researchers to study the effects of inhibiting HATs without affecting other enzymes or processes. However, one limitation of using N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide. One area of interest is the development of new therapies for cancer and inflammatory diseases based on the inhibition of HATs. Another area of interest is the study of the neuroprotective effects of N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Additionally, further research is needed to optimize the synthesis and solubility of N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide involves the reaction of 4-ethoxybenzoyl chloride with N-(3-chloroanilino)thiocarbamoyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature, and the resulting product is purified using column chromatography. The yield of N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide is typically around 50%.
Applications De Recherche Scientifique
N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of HATs, which are enzymes that add acetyl groups to histones, leading to changes in gene expression. Inhibition of HATs has been shown to have anti-cancer and anti-inflammatory effects, making N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide a promising candidate for the development of new therapies.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-2-21-14-8-6-11(7-9-14)15(20)19-16(22)18-13-5-3-4-12(17)10-13/h3-10H,2H2,1H3,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWKLRUDMUTXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)carbamothioyl]-4-ethoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.